molecular formula C21H12Br2O6 B1261062 Urceolatin

Urceolatin

Cat. No.: B1261062
M. Wt: 520.1 g/mol
InChI Key: MUCAQKAQNJJHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urceolatin is a phenanthrol. It has a role as a metabolite.

Scientific Research Applications

1. Antioxidant Properties

  • Urceolatin, a bromophenol derived from the marine red alga Polysiphonia urceolata, has shown significant DPPH radical-scavenging activity. It is more potent than the control, butylated hydroxytoluene, indicating strong antioxidant properties (Li, Li, Ji, Gloer, & Wang, 2008).

2. Capillary Electrophoresis in Phytochemical Analysis

  • This compound has been part of a study exploring the analysis of Urceola rosea leaf extracts using capillary electrophoresis. This method, an alternative to HPLC, proved effective and efficient in analyzing the main polar compounds like flavonoids and phenolic acids found in Urceola rosea (Gufler, Ngoc, Stuppner, & Ganzera, 2018).

3. Phytochemical Characterization

  • In-depth phytochemical investigations of Urceola rosea, including flavonoids and triterpenes, were performed, highlighting the plant's diverse biochemical composition. This provides insights into the potential uses of Urceola rosea in various applications, including those involving this compound (Ngoc, Nghiem, Pham, Stuppner, & Ganzera, 2018).

Properties

Molecular Formula

C21H12Br2O6

Molecular Weight

520.1 g/mol

IUPAC Name

10-bromo-4-[(3-bromo-4,5-dihydroxyphenyl)methyl]-15-oxatetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,6,8,10,12-heptaene-2,3,11-triol

InChI

InChI=1S/C21H12Br2O6/c22-11-4-7(5-13(24)17(11)26)3-10-9-2-1-8-6-12(23)18(27)20-14(8)15(9)21(29-20)19(28)16(10)25/h1-2,4-6,24-28H,3H2

InChI Key

MUCAQKAQNJJHBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C3=C2C4=C(O3)C(=C(C=C41)Br)O)O)O)CC5=CC(=C(C(=C5)Br)O)O

Synonyms

6-bromo-1-(3-bromo-4,5-dihydroxybenzyl)phenanthro(4,5-bcd)furan-2,3,5-triol
urceolatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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